molecular formula C16H11FN4S B286865 6-(3-Fluorophenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Fluorophenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286865
M. Wt: 310.4 g/mol
InChI Key: NUVUMFJNNKQMEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Fluorophenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, commonly known as FMT, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. FMT is a triazole-thiadiazole derivative that exhibits a unique pharmacological profile, making it an attractive candidate for drug development.

Mechanism of Action

The mechanism of action of FMT is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. FMT has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. FMT has also been shown to modulate the activity of voltage-gated ion channels, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
FMT has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. FMT has also been shown to exhibit anticonvulsant effects in animal models of epilepsy. Additionally, FMT has been shown to exhibit potent antibacterial and antifungal activities, making it a promising candidate for the development of new antibiotics and antifungal agents.

Advantages and Limitations for Lab Experiments

The advantages of using FMT in lab experiments include its potent pharmacological activities and its ability to modulate various signaling pathways in the body. However, the limitations of using FMT in lab experiments include its limited solubility in water and its potential toxicity at high doses.

Future Directions

For research on FMT include the development of new derivatives with improved pharmacological properties, the investigation of its potential applications in the treatment of various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of new synthetic methods for FMT and its derivatives may lead to the discovery of new compounds with even greater pharmacological activities.

Synthesis Methods

The synthesis of FMT involves the reaction of 3-methylphenyl hydrazine with 3-fluorobenzaldehyde to form 3-(3-methylphenyl)-1-phenyl-1H-pyrazole. This intermediate is then reacted with thiocarbohydrazide to form 6-(3-fluorophenyl)-3-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The synthesis of FMT has been optimized to produce high yields and purity, making it a viable compound for further research.

Scientific Research Applications

FMT has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and antitumor effects. FMT has also been shown to exhibit potent antibacterial and antifungal activities, making it a promising candidate for the development of new antibiotics and antifungal agents.

properties

Molecular Formula

C16H11FN4S

Molecular Weight

310.4 g/mol

IUPAC Name

6-(3-fluorophenyl)-3-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H11FN4S/c1-10-4-2-5-11(8-10)14-18-19-16-21(14)20-15(22-16)12-6-3-7-13(17)9-12/h2-9H,1H3

InChI Key

NUVUMFJNNKQMEW-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)F

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)F

Origin of Product

United States

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